N-(3,4-dimethoxyphenethyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
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Overview
Description
N-(3,4-dimethoxyphenethyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound that features a quinazolinone core, an oxadiazole ring, and a dimethoxyphenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as acetic anhydride.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Attachment of the Dimethoxyphenethyl Group: This step involves the alkylation of the quinazolinone core with a dimethoxyphenethyl halide under basic conditions.
Final Coupling: The final step involves coupling the intermediate with an appropriate acylating agent to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially leading to ring opening or hydrogenation products.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst or lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the oxadiazole and quinazolinone rings.
Substitution: Various substituted aromatic derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new drugs targeting specific pathways or receptors.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a quinazolinone core, such as gefitinib and erlotinib, which are used as anticancer agents.
Oxadiazole Derivatives: Compounds containing an oxadiazole ring, such as raltegravir, an antiretroviral drug.
Dimethoxyphenethyl Derivatives: Compounds with a dimethoxyphenethyl group, such as mescaline, a psychoactive substance.
Uniqueness
N-(3,4-dimethoxyphenethyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other compounds. Its multi-functional nature allows for diverse interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H25N5O6 |
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Molecular Weight |
479.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]acetamide |
InChI |
InChI=1S/C24H25N5O6/c1-15-26-22(35-27-15)14-29-23(31)17-6-4-5-7-18(17)28(24(29)32)13-21(30)25-11-10-16-8-9-19(33-2)20(12-16)34-3/h4-9,12H,10-11,13-14H2,1-3H3,(H,25,30) |
InChI Key |
GHQRINWTWNJOON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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